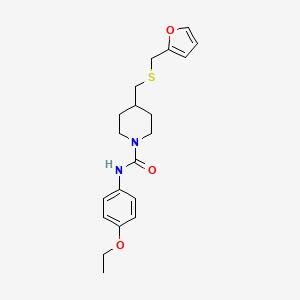

![molecular formula C23H22N4O5S B2892929 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223821-66-6](/img/structure/B2892929.png)

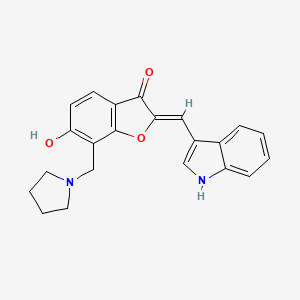

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a triazolopyrazine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make this compound relatively non-polar .Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with [1,2,4]triazolo[3,4-c][1,2,4]triazine and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have demonstrated that these compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections. For instance, the synthesis and biological evaluation of pyrazole-1,2,4-triazole hybrids have been explored, with some compounds showing excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis, as well as cytotoxicity against cancer cell lines like MCF-7 and P388 (Mallisetty et al., 2022).

Antioxidant Properties

Some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess significant antioxidant capabilities, surpassing those of known antioxidants like ascorbic acid and BHT. This suggests their potential application in oxidative stress-related conditions and in the preservation of biological systems against oxidative damage (Shakir et al., 2017).

Anti-inflammatory Properties

Research on condensed [1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles has shown that these compounds can exhibit anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammation-related diseases. Specific derivatives have been compared to standard drugs like indomethacin, revealing comparable anti-inflammatory efficacy (Abd Alla et al., 2010).

Potential Anticancer Activity

Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and related scaffolds have been explored for their anticancer properties. Certain compounds have shown promising in vitro anticoronavirus and antitumoral activity, indicating the potential of these chemical structures in developing new anticancer drugs. The structural modifications on the phenyl moiety of these compounds allow tuning of biological properties towards antiviral or antitumoral activity, underscoring the versatility of this chemical class in drug development (Jilloju et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-4-32-17-8-6-16(7-9-17)26-11-12-27-21(22(26)29)24-25-23(27)33-14-18(28)15-5-10-19(30-2)20(13-15)31-3/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKYDFODLPEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=C(C=C4)OC)OC)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)

![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)

![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)

![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)